BenchChemオンラインストアへようこそ!

p50B-p97 protein

NF-κB transcription factor DNA binding specificity principal coordinates analysis

The p50B-p97 protein (CAS 146411-47-4) corresponds to the NFKB2 gene product, also known as NF-κB p100/p52, Lyt-10, or p50B. It is a member of the NF-κB/Rel transcription factor family, initially cloned as a mitogen-inducible immediate-early activation gene from human peripheral blood T cells.

Molecular Formula C40H50N8O12S
Molecular Weight 0
CAS No. 146411-47-4
Cat. No. B1174649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep50B-p97 protein
CAS146411-47-4
Synonymsp50B-p97 protein
Molecular FormulaC40H50N8O12S
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

p50B-p97 Protein (NFKB2/p52) for NF-κB Pathway Research: Product Selection and Comparator Guide


The p50B-p97 protein (CAS 146411-47-4) corresponds to the NFKB2 gene product, also known as NF-κB p100/p52, Lyt-10, or p50B. It is a member of the NF-κB/Rel transcription factor family, initially cloned as a mitogen-inducible immediate-early activation gene from human peripheral blood T cells [1]. The full-length precursor protein (p97/p100, ~100 kDa) contains an N-terminal Rel homology domain (RHD) of approximately 300 amino acids and a C-terminal ankyrin repeat domain with six full repeats; proteolytic processing generates the mature DNA-binding p52 (p50B) subunit [1]. p50B/p52 forms homo- and heterodimers with RelB, RelA/p65, p50, and c-Rel, and plays distinct roles in the non-canonical NF-κB signaling pathway governing lymphoid organogenesis, humoral immunity, and B-cell survival [1][2].

Why p50B-p97 (NFKB2/p52) Cannot Be Substituted by NFKB1/p50 in Experimental Design


Although p50B/p52 and p50 share high sequence homology within the Rel homology domain (86% identity in RHD between chicken and human orthologs) and both are derived from precursor proteins via proteasomal processing, they exhibit functionally non-redundant properties that preclude simple substitution [1][2]. p52 homodimers selectively form transactivating ternary complexes with the oncoprotein Bcl-3—a property not shared by p50 homodimers [3]. Furthermore, RelA:p52 heterodimers display markedly reduced sensitivity to IκBα-mediated inhibition compared to RelA:p50, requiring >8-fold higher IκBα concentrations for complete DNA-binding suppression [4]. The p52:RelB heterodimer also recognizes a broader spectrum of κB DNA sites than p50:RelA, and the NFKB2 gene is uniquely implicated as a proto-oncogene via chromosomal translocations in lymphoid malignancies [5][6]. These differences demonstrate that p50B-p97/p52 possesses distinct biochemical interaction profiles and signaling roles that cannot be recapitulated by other NF-κB family members.

Quantitative Differentiation Evidence for p50B-p97 (NFKB2/p52) Versus Closest NF-κB Analogs


DNA Binding Specificity Divergence: p52 Homodimer vs. p50 Homodimer by Principal Coordinates Analysis

When tested experimentally against 50 variants of the generalized NF-κB motif GGRRNNYYCC, the binding specificities of p52 and p50 homodimers showed a correlation of ρ = 0.86, indicating similar but non-identical DNA binding profiles [1]. Principal coordinates (PCO) modeling identified one coordinate that is significantly stronger for p52 than for p50, relating specifically to the inner nucleotide positions of the κB binding site; this coordinate showed a regression coefficient of 0.8849 (SE 0.1692, P < 1.0E-05) for p52 versus 1.5729 (SE 0.1496, P < 1.0E-05) for p50 [2]. Crystallographic data independently confirm that p52 possesses a greater capacity than p50 to form water molecule-mediated hydrogen bonds with inner nucleotide positions, providing a structural basis for the distinct inner-position binding preference [1].

NF-κB transcription factor DNA binding specificity principal coordinates analysis protein-DNA interaction

IκBα Inhibitory Sensitivity: RelA:p52 Heterodimer Requires >8-Fold Higher IκBα Concentration Than RelA:p50

Biochemical EMSA analyses comparing the IκBα sensitivity of RelA:p50 versus RelA:p52 dimers revealed a striking quantitative difference [1]. Nuclear extracts from Relb−/−Nfkb2−/− cells (providing RelA:p50) and Relb−/−Nfkb1−/− cells (providing RelA:p52) were normalized for equivalent DNA binding activity and incubated with recombinant IκBα gradients. Incubation with 25 nM IκBα was sufficient to completely inhibit RelA:p50 DNA binding, whereas more than 200 nM of IκBα was required to inhibit RelA:p52 DNA binding [1]. The same >200 nM threshold was observed for RelA:RelA homodimers, indicating that the reduced IκBα affinity is a specific property conferred by the p52 subunit [1].

NF-κB signaling IκBα inhibition RelA dimer canonical vs non-canonical pathway

Bcl-3 Transactivation Selectivity: p52 Homodimers but Not p50 Homodimers Form Transactivating Complexes with Bcl-3

A functional dichotomy between the two closely related NF-κB subunits was demonstrated through Bcl-3 interaction studies: p52 (p50B) homodimers, but not p50 homodimers, are capable of forming transcriptionally active ternary complexes when associated with the oncoprotein Bcl-3 [1][2]. Bcl-3 associates tightly with p50B/p52 homodimers in cells, forming a ternary complex with DNA at κB sites that mediates potent transactivation; in contrast, p50B homodimers alone cannot transactivate, and p50 homodimers cannot productively engage Bcl-3 for transactivation [2]. This functional selectivity was confirmed in vivo, where p52-deficient mice displayed defects in humoral responses and germinal center reactions attributable to loss of Bcl-3:p52-mediated transcriptional programs [1].

Bcl-3 oncoprotein NF-κB coactivation p52 homodimer transcriptional regulation

Broader κB Site Recognition Spectrum: p52:RelB Heterodimer vs. p50:RelA Heterodimer

Structural and biochemical characterization of the p52:RelB:κB DNA complex revealed that the p52:RelB heterodimer recognizes a broader spectrum of κB DNA sites compared to the canonical p50:RelA heterodimer [1]. The X-ray crystal structure identified a novel recognition feature—Arg 125 of RelB contacts an additional DNA base pair not contacted in p50:RelA:DNA complexes—facilitated by a protein-induced DNA kink at AT-rich κB sites [1]. The p52:RelB R125A mutant displayed defects in both DNA binding and transcriptional activity selectively at a subclass of κB sites containing more contiguous and centrally located A:T base pairs [1]. These structural adaptations render p52:RelB more adaptable to sequence and structural variations in κB sites than other NF-κB dimers [1].

NF-κB DNA binding RelB heterodimer κB site recognition X-ray crystallography

Unique Proto-Oncogene Status: NFKB2/lyt-10 Chromosomal Translocations in Lymphoid Malignancies vs. NFKB1

The NFKB2 (lyt-10) gene is a validated candidate proto-oncogene involved in recurrent chromosomal translocations and rearrangements in B-cell and T-cell lymphoid malignancies—a pathogenic role not shared by its closest homolog NFKB1 [1][2]. A defining translocation, t(10;14)(q24;q32), juxtaposes NFKB2 with the immunoglobulin C alpha 1 locus (IGHA1) in B-cell non-Hodgkin lymphoma, generating the Lyt-10C alpha variant oncogene [2]. Additional structural aberrations including internal chromosomal deletions and a t(7;10)(q34;q24) translocation in multiple myeloma produce C-terminally truncated NFKB2 proteins lacking portions of the ankyrin domain, which constitutively localize to the nucleus and are implicated in tumorigenesis [1]. By contrast, analogous oncogenic translocations involving NFKB1 are not reported at comparable frequency or functional consequence in lymphoid malignancies [3].

NFKB2 oncogene lyt-10 translocation lymphoid malignancy chromosomal aberration

Precursor Functional Duality: p100/p97 as a Signal-Responsive IκB-Like Inhibitor Distinct from p105

The full-length p100/p97 precursor protein functions as an IκB-like inhibitor (historically termed IκBδ) capable of cytoplasmic retention of associated NF-κB dimers, a property with distinct regulatory features compared to the p105 precursor [1]. Unprocessed p100 forms high molecular weight complexes (kappaBsomes) via its C-terminal IκB-like domain; four p100 molecules can form a tetrameric complex through the helical dimerization domain (HDD), enabling simultaneous interaction with up to four NF-κB dimers [1]. This tetrameric inhibitory architecture is unique to p100 and is not replicated by p105 (IκBγ). Importantly, p100 processing to p52 is signal-inducible through the non-canonical NF-κB pathway involving NIK and IKKα, providing a stimulus-responsive switch from inhibitor to activator that is not a feature of p105 processing [1][2].

NF-κB precursor IκBδ p100 processing non-canonical signaling

Optimal Research Use Cases for p50B-p97 (NFKB2/p52) Protein Based on Quantitative Differentiation Evidence


Non-Canonical NF-κB Pathway Activation Studies Requiring Signal-Inducible p100 Processing Readout

Investigators studying LTβR, BAFF, CD40, or RANKL signaling should prioritize p50B-p97/p100 as the substrate for monitoring stimulus-induced processing to p52. The p100 precursor's unique tetrameric inhibitory architecture and NIK-IKKα-dependent processing switch [1] cannot be modeled using p105/p50, which undergoes primarily constitutive co-translational processing. Quantitative EMSA-based assays measuring the ratio of p100:p52 bands provide a direct readout of non-canonical pathway activation that is specific to this protein [1].

Bcl-3 Oncoprotein Mechanism and Lymphoid Malignancy Research

For studies on Bcl-3-mediated transcriptional regulation or NFKB2-driven lymphomagenesis, p52/p50B is the obligate DNA-binding subunit. The uniquely selective Bcl-3:p52 transactivation complex [1] and the confirmed involvement of NFKB2/lyt-10 in chromosomal translocations t(10;14)(q24;q32) in B-cell lymphoma and t(7;10)(q34;q24) in multiple myeloma [2] make p52 the disease-relevant target. p50 cannot substitute in Bcl-3 co-activation assays or in cellular models of C-terminally truncated NFKB2 oncoproteins [1][2].

NF-κB Dimer-Specific Transcriptional Regulation and κB Site Selectivity Profiling

Researchers performing κB site screens, promoter analyses, or dimer-specific gene expression profiling should select p52-containing dimers when studying genes regulated by AT-rich κB sites or by the broader recognition spectrum of p52:RelB [1]. The 14% non-overlapping DNA binding specificity between p52 and p50 homodimers (ρ = 0.86) [2], combined with the >8-fold reduced IκBα sensitivity of RelA:p52 versus RelA:p50 [3], means that target gene panels and transcriptional dynamics will differ substantially depending on which subunit is used.

In Vivo Immunology Models of Humoral Immunity and Lymphoid Organogenesis

For mouse models examining germinal center reactions, splenic microarchitecture, or humoral immune responses, p52-deficient models demonstrate that p52 has non-redundant physiological functions not compensated by p50 [1]. Double knockout studies confirm that complete defects in lymph node formation and splenic architecture are only recapitulated in mice lacking both p50 and p52, indicating partial but incomplete functional overlap [1]. Researchers designing KO/rescue experiments must use the correct NFKB2/p52 construct, as p50 rescue constructs cannot restore p52-specific Bcl-3-dependent transcriptional programs or normal germinal center function.

Quote Request

Request a Quote for p50B-p97 protein

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.